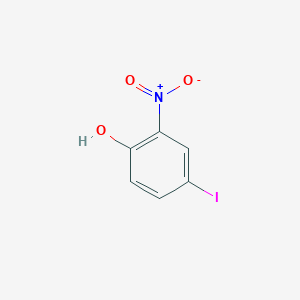

4-Iodo-2-nitrophenol

Vue d'ensemble

Description

4-Iodo-2-nitrophenol is a chemical compound with the molecular formula C6H4INO3 . It has a molecular weight of 265.01 g/mol . It is a solid substance with a yellow-green color .

Synthesis Analysis

The synthesis of 4-Iodo-2-nitrophenol can be achieved through the nitration of 4-iodophenol in the presence of monochloramine . The decomposition of 4-iodophenol in the presence of monochloramine follows a pseudo-second-order decay . Various factors including monochloramine dose, pH, temperature, nitrite concentration, and free chlorine contact time (before chloramination) affect the transformation .Molecular Structure Analysis

The molecular structure of 4-Iodo-2-nitrophenol is represented by the InChI code1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H . The 4-iodobenzene ring is inclined to the phenol ring by a dihedral angle of 39.1 (2)° . Chemical Reactions Analysis

4-Iodo-2-nitrophenol can undergo various chemical reactions. For instance, it can be transformed to form 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol in the presence of monochloramine . The cytotoxicity of the chloraminated 4-iodophenol samples increases continuously with contact time .Physical And Chemical Properties Analysis

4-Iodo-2-nitrophenol has a melting point of 80-81 °C and a predicted boiling point of 296.4±25.0 °C . Its density is predicted to be 2.176±0.06 g/cm3 . The compound is stored at 2-8°C, protected from light .Applications De Recherche Scientifique

Application in Medicinal Chemistry

Scientific Field

Summary of the Application

4-Nitrophenyl activated esters, which can be derived from 4-Iodo-2-nitrophenol, are used for indirect radiofluorination of biomolecules . This process is crucial in the development of radiopharmaceuticals, which are used in molecular imaging techniques like Positron Emission Tomography (PET) .

Methods of Application

The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step . These synthons are then used for the indirect radiolabelling of biomolecules . The study compared PNP activated esters with 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions .

Results or Outcomes

The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics . This finding could potentially simplify the process of preparing 18F-labelled peptides, which is currently a challenging and time-consuming task .

Application in Industrial Chemistry

Scientific Field

Summary of the Application

4-Iodo-2-nitrophenol is used in the iodination of various industrially and pharmaceutically important substituted aromatics . This process is crucial in the synthesis of various pharmaceutical and bio-active materials .

Methods of Application

The iodination of 4-Nitrophenol (4-NP) as a model compound using a combination of N-iodosuccinimide (NIS) and AcOH (acetic acid) by grinding has been used as a catalyst . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .

Results or Outcomes

The reaction gave 91–99% yield in 30–240 min . It is a clean organic reaction process which does not use harmful organic solvents and hence is in great demand today .

Application in Environmental Chemistry

Scientific Field

Summary of the Application

4-Nitrophenol (4-NP), which can be derived from 4-Iodo-2-nitrophenol, is one of the detrimental contaminants of water . The reduction of toxic nitro compounds has substantial impact in environment as well as in industry .

Methods of Application

The Synthesized Ag/Thyme NPs and Au/Thyme NPs catalytically explored in the reduction of 4-nitrophenol in presence of sodium borohydride as hydrogen donor . While used in different concentrations (100 µg/mL, 200 µg/mL and 300 µg/mL) as catalyst, it was seen that the activity gradually increased with higher catalyst load .

Results or Outcomes

The catalysts were isolated by centrifuge and recycled 6 successive times without any significant loss of its catalytic activity . As a result, at the same conditions, the reaction in the presence of Au NPs is faster than the reaction in the presence of Ag NPs .

Safety And Hazards

Propriétés

IUPAC Name |

4-iodo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWDEIXKHGCDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176189 | |

| Record name | Phenol, 4-iodo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-nitrophenol | |

CAS RN |

21784-73-6 | |

| Record name | Phenol, 4-iodo-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-iodo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.